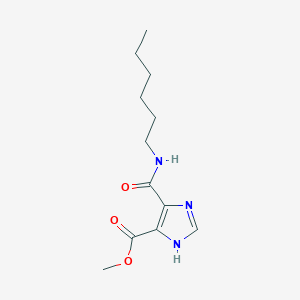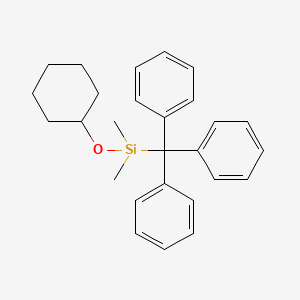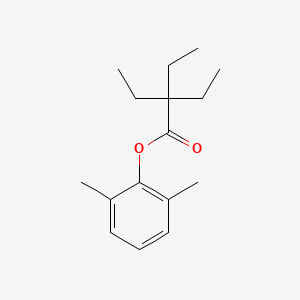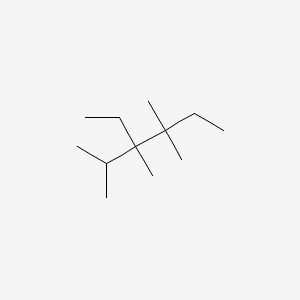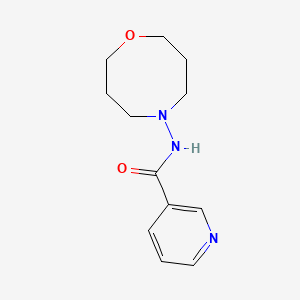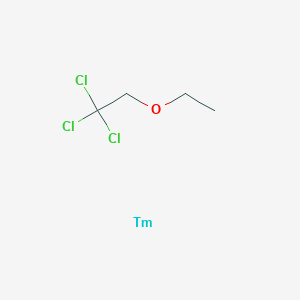![molecular formula C15H18O2 B14550959 Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate CAS No. 62226-72-6](/img/structure/B14550959.png)
Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bicyclo[221]heptan-1-yl)benzoate is an organic compound that features a bicyclo[221]heptane ring system attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The bicyclo[2.2.1]heptane ring system can be formed through this reaction, followed by esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or ammonia. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate involves its interaction with molecular targets and pathways within a system. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the compound’s binding affinity and specificity for certain targets. The ester group can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives and benzoate esters, such as:
- Bicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-ol
- Methyl 3-(bicyclo[2.2.1]heptan-2-yl)benzoate
Uniqueness
Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate is unique due to its specific substitution pattern and the combination of the bicyclo[2.2.1]heptane ring with the benzoate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62226-72-6 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
methyl 3-(1-bicyclo[2.2.1]heptanyl)benzoate |
InChI |
InChI=1S/C15H18O2/c1-17-14(16)12-3-2-4-13(9-12)15-7-5-11(10-15)6-8-15/h2-4,9,11H,5-8,10H2,1H3 |
InChI Key |
RTZUSHLCTOTSOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C23CCC(C2)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


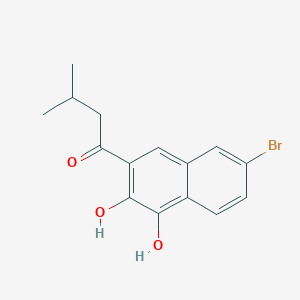
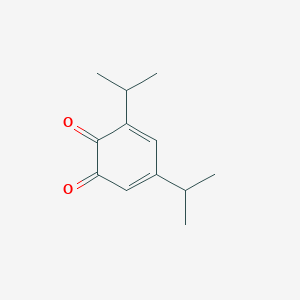
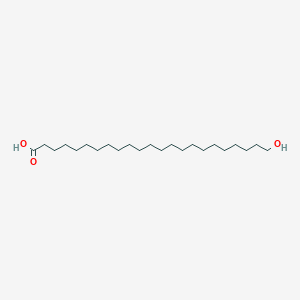
![2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile](/img/structure/B14550893.png)
![N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride](/img/structure/B14550898.png)
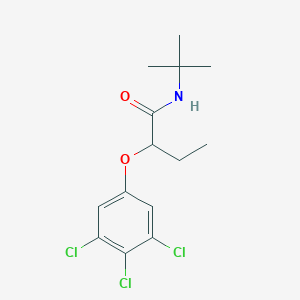
![5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14550908.png)
![Bis(2-ethoxyethyl) 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14550910.png)
